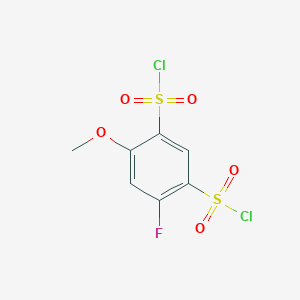
4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride
Descripción general
Descripción
4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride: is a chemical compound with the molecular formula C7H5Cl2FO5S2 and a molecular weight of 323.15 g/mol . This compound is characterized by the presence of two sulfonyl chloride groups, a fluorine atom, and a methoxy group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride typically involves the sulfonation of 4-fluoro-6-methoxybenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid for sulfonation and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to form sulfinyl or sulfenyl derivatives under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve the desired reduction.
Major Products Formed:
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: Sulfinyl and sulfenyl derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparación Con Compuestos Similares
4-Fluoro-6-methoxybenzene-1-sulfonyl chloride: This compound has only one sulfonyl chloride group, making it less reactive compared to 4-Fluoro-6-methoxybenzene-1,3-disulfonyl dichloride.
4-Fluoro-6-methoxybenzene-1,3-disulfonic acid: This compound has sulfonic acid groups instead of sulfonyl chloride groups, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of two sulfonyl chloride groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable reagent in various research and industrial applications .
Propiedades
IUPAC Name |
4-fluoro-6-methoxybenzene-1,3-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO5S2/c1-15-5-2-4(10)6(16(8,11)12)3-7(5)17(9,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPQXIPWDIBYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















